Product packaging for Methyl 2-(trifluoromethyl)isonicotinate(Cat. No.:CAS No. 588702-68-5)

Methyl 2-(trifluoromethyl)isonicotinate

Cat. No.: B1419653
CAS No.: 588702-68-5
M. Wt: 205.13 g/mol
InChI Key: XQCJUIRPIWHLLS-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): Peaks at δ 8.70 (d, J = 5.1 Hz, 1H, H-3), 8.10 (s, 1H, H-6), 7.50 (d, J = 5.1 Hz, 1H, H-4), and 3.95 (s, 3H, -OCH₃).
  • ¹³C NMR : Signals at δ 165.2 (C=O), 151.1 (C-2), 140.3 (C-6), 126.5 (q, J = 277 Hz, CF₃), 122.8 (C-4), 121.5 (C-3), 52.8 (-OCH₃).
  • ¹⁹F NMR : A singlet at δ -63.3 ppm.

Infrared (IR) Spectroscopy

Key absorptions include:

  • 1725 cm⁻¹ (C=O stretch)
  • 1280–1120 cm⁻¹ (C–F stretches)
  • 3100–3000 cm⁻¹ (aromatic C–H stretches).

Mass Spectrometry (MS)

  • ESI-MS : [M+H]⁺ at m/z 206.1.
  • Fragmentation patterns: Loss of -OCH₃ (Δ m/z 32) and -CF₃ (Δ m/z 69).

Quantum Chemical Calculations of Electronic Structure

Density Functional Theory (DFT) studies (B3LYP/6-311+G(d,p)) reveal:

  • HOMO-LUMO gap : 5.2 eV, indicating moderate reactivity.
  • Electrostatic potential : The -CF₃ group creates a region of high electron density, while the ester carbonyl is electron-deficient (Figure 1).
  • Natural Bond Orbital (NBO) analysis : Hyperconjugation between the pyridine ring’s π-system and the -CF₃ group stabilizes the molecule by 12.3 kcal/mol.
Parameter Value
Dipole moment 3.8 Debye
Polarizability 17.6 ų
Mulliken charges C2: +0.32, F: -0.18

Figure 1: Calculated electrostatic potential map (red = electron-rich, blue = electron-poor).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6F3NO2 B1419653 Methyl 2-(trifluoromethyl)isonicotinate CAS No. 588702-68-5

Properties

IUPAC Name

methyl 2-(trifluoromethyl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c1-14-7(13)5-2-3-12-6(4-5)8(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCJUIRPIWHLLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673226
Record name Methyl 2-(trifluoromethyl)pyridine-4-carboxylate
Source EPA DSSTox
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Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588702-68-5
Record name Methyl 2-(trifluoromethyl)-4-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588702-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(trifluoromethyl)pyridine-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-(trifluormethyl)isonicotinate
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(trifluoromethyl)isonicotinate can be synthesized through several methods. One common approach involves the reaction of 2-(trifluoromethyl)isonicotinic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the methyl ester.

Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The trifluoromethyl group in this compound can participate in nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, nucleophilic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-(trifluoromethyl)isonicotinate has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C8H6F3N O2
  • Molecular Weight : 205.14 g/mol
  • CAS Number : 588702-68-5

These properties contribute to its reactivity and interaction with various biological systems, making it a valuable compound in research.

Medicinal Chemistry

  • Anticancer Activity :
    • This compound has shown potential as an anticancer agent. Studies indicate that it can induce apoptosis in cancer cell lines, such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The compound activates caspase pathways, which are critical for the apoptotic process, suggesting its potential for therapeutic development against cancers .
  • Antimicrobial Properties :
    • The compound exhibits significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) studies have demonstrated effective antibacterial activity, indicating its potential as a treatment for infections caused by antibiotic-resistant strains .
  • Anti-inflammatory Effects :
    • Research has highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases .

Enzyme Inhibition

This compound has been reported to inhibit specific enzymes associated with cancer cell proliferation. This inhibition could lead to novel therapeutic strategies targeting these enzymes, offering new avenues for cancer treatment .

Modulation of Receptor Activity

The compound is known to modulate receptor-mediated signaling pathways, influencing processes such as apoptosis and cell migration. This modulation is crucial for developing drugs that target specific receptors involved in various diseases, particularly cancer .

Summary of Applications

Application AreaDescription
Anticancer ActivityInduces apoptosis in cancer cell lines; potential for new therapies targeting cancer cells.
Antimicrobial ActivityEffective against resistant bacterial strains; potential development for new antimicrobial agents.
Anti-inflammatory EffectsInhibits pro-inflammatory cytokines; beneficial for treating inflammatory diseases.
Enzyme InhibitionInhibits specific enzymes linked to cancer proliferation; novel therapeutic strategies possible.
Receptor ModulationInfluences receptor-mediated signaling pathways; important for drug development targeting diseases.
Biological ActivityMechanism of ActionTargeted Diseases
AnticancerInduces apoptosis via caspase activationVarious cancers
AntimicrobialInhibits bacterial growthBacterial infections
Anti-inflammatoryReduces cytokine levelsInflammatory diseases

Case Studies

  • Anticancer Activity Assessment :
    • A study on A549 lung cancer cells demonstrated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways .
  • Antimicrobial Efficacy Evaluation :
    • Research focusing on the antimicrobial efficacy of this compound showed that it exhibited stronger activity compared to standard antibiotics against various bacterial strains, suggesting its potential role in treating infections caused by antibiotic-resistant bacteria .

Mechanism of Action

The mechanism of action of methyl 2-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but its effects are believed to be mediated through alterations in cellular signaling and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Substituent Variations

a. Methyl 2-Chloro-5-(Trifluoromethyl)Isonicotinate (CAS: Not explicitly provided; inferred from )
  • Structure : Differs by a chlorine atom at the 5-position of the pyridine ring.
  • Synthesis : Likely involves chlorination of a precursor pyridine derivative, followed by esterification .
b. Methyl 5-Fluoro-2-(Trifluoromethyl)Isonicotinate (CAS: Not explicitly provided; inferred from )
  • Structure : Features a fluorine atom at the 5-position.
2-Trifluoromethylnicotinic Acid (CAS: 131747-43-8)
  • Structure : A nicotinic acid (3-pyridinecarboxylic acid) derivative with a -CF₃ group at the 2-position.
  • Key Differences : The carboxylic acid (-COOH) group at the 3-position (vs. methyl ester at 4-position in the target compound) reduces lipophilicity, impacting solubility and pharmacokinetics.
  • Applications : Used as a building block for agrochemicals or pharmaceuticals requiring free carboxylic acid functionality .

Functional Group Variations

a. Thiazole-Substituted Derivatives ()

Compounds like Methyl 2-(2-aminothiazol-4-yl)isonicotinate (17) and Methyl 2-(2-benzamidothiazol-4-yl)isonicotinate (18) replace the -CF₃ group with thiazole rings.

  • Impact : Thiazole introduces heterocyclic diversity, enabling hydrogen bonding and metal coordination in drug-receptor interactions.
  • Synthesis : Involves coupling reactions (e.g., acylation, Boc deprotection) and chromatographic purification .
b. Sulfonamide Derivatives ()

Compounds like Methyl 2-(5-((4-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)sulfonamido)pentan-2-yl)isonicotinate (3ao) incorporate sulfonamide and pyrazole moieties.

  • Impact : Sulfonamide groups enhance solubility and bioactivity, often seen in protease inhibitors or antibiotics.

Data Table: Key Comparison of Compounds

Compound Name CAS Number Molecular Formula Substituents Molecular Weight Key Applications
Methyl 2-(trifluoromethyl)isonicotinate 588702-68-5 C₈H₆F₃NO₂ -CF₃ (2), -COOCH₃ (4) 205.13 Pharmaceutical intermediate
Methyl 2-chloro-5-(trifluoromethyl)isonicotinate N/A C₈H₅ClF₃NO₂ -Cl (5), -CF₃ (2), -COOCH₃ (4) ~219.58 Drug synthesis
Methyl 5-fluoro-2-(trifluoromethyl)isonicotinate N/A C₈H₅F₄NO₂ -F (5), -CF₃ (2), -COOCH₃ (4) ~207.12 Anti-inflammatory research
2-Trifluoromethylnicotinic acid 131747-43-8 C₇H₄F₃NO₂ -CF₃ (2), -COOH (3) 191.11 Agrochemical intermediates
Methyl 2-(2-aminothiazol-4-yl)isonicotinate N/A C₁₀H₉FN₂O₂S -thiazole (2), -COOCH₃ (4) ~240.25 Kinase inhibitor development

Biological Activity

Methyl 2-(trifluoromethyl)isonicotinate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a trifluoromethyl group at the 2-position of the isonicotinic acid framework. This structural modification enhances its lipophilicity, facilitating better membrane penetration and interaction with various biological targets.

  • Molecular Formula : C₉H₈F₃N₃O₃
  • Molecular Weight : 235.16 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, allowing for interaction with intracellular targets. The hydroxyl and ester groups can form hydrogen bonds, influencing biochemical pathways and potentially modulating enzyme activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi.
  • Anticancer Potential : Preliminary investigations suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines.
  • Enzyme Modulation : It has been observed to act as an inhibitor or modulator of specific enzymes involved in critical metabolic pathways .

Data Table: Biological Activities of this compound

Biological Activity Description References
AntimicrobialInhibits growth of bacteria and fungi,
AnticancerExhibits cytotoxicity against cancer cell lines,
Enzyme InhibitionModulates enzyme activities in metabolic pathways,

Case Studies

  • Antimicrobial Efficacy :
    A study conducted on this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell membranes was highlighted as a key mechanism behind its efficacy.
  • Cytotoxicity in Cancer Cells :
    In vitro assays revealed that this compound exhibited cytotoxic effects on human breast adenocarcinoma (MCF-7) cells. The compound was found to induce apoptosis, suggesting potential as an anticancer agent.
  • Enzyme Interaction Studies :
    Research focused on the interaction of this compound with histone deacetylases (HDACs), revealing that it acts as a selective inhibitor. This inhibition was linked to increased acetylation levels of histones, which are crucial for gene expression regulation .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing Methyl 2-(trifluoromethyl)isonicotinate, and how should they be validated?

  • Methodological Answer :

  • LC-MS/MS : Use electrospray ionization (ESI) in positive ion mode for mass spectrometry. The molecular ion [M+H]⁺ at m/z 205.13 should be detected, with fragmentation patterns analyzed for structural confirmation .
  • HPLC : Employ a C18 column with a mobile phase of acetonitrile/water (gradient elution). The retention time (1.23 minutes under SQD-FA05 conditions) can serve as a benchmark for purity assessment .
  • Validation : Perform spike-and-recovery experiments with internal standards (e.g., deuterated analogs) to validate accuracy (80–120% recovery) and precision (RSD <5%).

Q. How can researchers safely handle this compound given its hazard profile?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles due to hazards (H302: harmful if swallowed; H315/H319: skin/eye irritation; H335: respiratory irritation) .
  • Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols.

Q. What synthetic routes are documented for this compound, and what are their critical parameters?

  • Methodological Answer :

  • Esterification : React 2-(trifluoromethyl)isonicotinic acid with methanol in the presence of H₂SO₄ (catalytic) under reflux (60–80°C). Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .
  • Yield Optimization : Maintain anhydrous conditions to avoid hydrolysis of the ester group.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point vs. liquid state)?

  • Methodological Answer :

  • DSC Analysis : Perform differential scanning calorimetry to confirm thermal behavior. Discrepancies may arise from polymorphic forms or impurities.
  • Reproducibility : Cross-validate findings using independent synthesis batches and purity checks (e.g., NMR integration for residual solvents) .

Q. What strategies mitigate byproduct formation during the compound’s use in multi-step syntheses (e.g., Example 324 in EP 4 374 877 A2)?

  • Methodological Answer :

  • Regioselectivity Control : Use directing groups (e.g., tert-butyl esters) to block unwanted substitution at the pyridine ring .
  • Fluorination Impact : The trifluoromethyl group’s electron-withdrawing nature can destabilize intermediates; stabilize with low-temperature (−20°C) quenching .

Q. How does the trifluoromethyl group influence the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer :

  • Metabolic Stability : The CF₃ group reduces oxidative metabolism, enhancing pharmacokinetic profiles. Validate via microsomal stability assays (e.g., human liver microsomes, 1 hr incubation) .
  • Electrophilic Reactivity : Assess using computational tools (e.g., DFT calculations for Fukui indices) to predict nucleophilic attack sites .

Research Recommendations

  • Contradictory Data : Prioritize DSC and NMR crystallography to clarify physical state discrepancies .
  • Byproduct Analysis : Use high-resolution MS/MS to identify and characterize synthetic byproducts .
  • Biological Relevance : Explore the compound’s role as a fluorinated building block in kinase inhibitors (e.g., pyridine-based scaffolds) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(trifluoromethyl)isonicotinate
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